Cas no 845872-49-3 (Benzothiophene-5-boronic acid)

Benzothiophene-5-boronic acid is a heterocyclic boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions, a key method for forming carbon-carbon bonds in organic synthesis. Its boronic acid functional group enables efficient coupling with aryl or vinyl halides, making it valuable in pharmaceutical and materials science research. The benzothiophene core provides structural rigidity and electronic properties that enhance reactivity and selectivity in catalytic transformations. This compound is particularly useful in the synthesis of complex molecules, including bioactive compounds and conjugated polymers. High purity and stability under standard handling conditions ensure reliable performance in demanding synthetic applications. Proper storage under inert conditions is recommended to maintain its reactivity.
Benzothiophene-5-boronic acid structure
Benzothiophene-5-boronic acid structure
Product Name:Benzothiophene-5-boronic acid
CAS No:845872-49-3
MF:C8H7BO2S
MW:178.015980958939
MDL:MFCD06740319
CID:716382
PubChem ID:16640610
Update Time:2025-05-20

Benzothiophene-5-boronic acid Chemical and Physical Properties

Names and Identifiers

    • Boronic acid,B-benzo[b]thien-5-yl-
    • 5-BENZOTHIOPHENEBORONIC ACID
    • benzo[b]thiophen-5-ylboronic acid
    • 1-BENZOTHIEN-5-YLBORONIC ACID
    • benzo[b]thiophene-5-boronic acid
    • Benzothiophen-5-ylboronic acid
    • benzothiophene-5-boronic acid
    • benzo[b]thiophen-5-ylboronicacid
    • FT-0761534
    • VIB87249
    • AB29068
    • MFCD06740319
    • 1-benzothiophen-5-ylboronic acid
    • BS-24256
    • LVRZWFSXTOTWTH-UHFFFAOYSA-N
    • SCHEMBL289652
    • AKOS003237295
    • (1-BENZOTHIOPHEN-5-YL)BORONIC ACID
    • EN300-197954
    • DTXSID70586321
    • 845872-49-3
    • F73892
    • DA-02446
    • Benzothiophene-5-boronic acid
    • MDL: MFCD06740319
    • Inchi: 1S/C8H7BO2S/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5,10-11H
    • InChI Key: LVRZWFSXTOTWTH-UHFFFAOYSA-N
    • SMILES: S1C=CC2C=C(B(O)O)C=CC1=2

Computed Properties

  • Exact Mass: 178.02600
  • Monoisotopic Mass: 178.026
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 68.7A^2

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Melting Point: Not available
  • Boiling Point: 390.2±34.0 °C at 760 mmHg
  • Flash Point: 189.8±25.7 °C
  • Refractive Index: 1.669
  • PSA: 68.70000
  • LogP: 0.58110
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

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Benzothiophene-5-boronic acid Production Method

Benzothiophene-5-boronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:845872-49-3)Benzothiophene-5-boronic acid
Order Number:A897803
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:00
Price ($):152.0/533.0
Email:sales@amadischem.com

Additional information on Benzothiophene-5-boronic acid

Recent Advances in the Application of Benzothiophene-5-boronic acid (CAS: 845872-49-3) in Chemical Biology and Pharmaceutical Research

Benzothiophene-5-boronic acid (CAS: 845872-49-3) has emerged as a pivotal compound in chemical biology and pharmaceutical research due to its unique structural properties and versatile reactivity. This boronic acid derivative, characterized by the benzothiophene scaffold, has garnered significant attention for its applications in drug discovery, material science, and chemical biology. Recent studies have highlighted its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and proteolysis-targeting chimeras (PROTACs).

One of the most notable advancements involves the use of Benzothiophene-5-boronic acid in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry. Researchers have successfully employed this compound to construct complex heterocyclic frameworks, which are prevalent in many FDA-approved drugs. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of Benzothiophene-5-boronic acid in the synthesis of novel BTK (Bruton's tyrosine kinase) inhibitors, showcasing its potential in treating B-cell malignancies.

In addition to its synthetic utility, Benzothiophene-5-boronic acid has been explored for its role in chemical biology. A recent breakthrough study in Nature Chemical Biology revealed its application as a molecular probe for detecting reactive oxygen species (ROS) in live cells. The boronic acid moiety's ability to selectively bind with ROS makes it a valuable tool for studying oxidative stress-related diseases, such as cancer and neurodegenerative disorders. This discovery opens new avenues for diagnostic and therapeutic applications.

Furthermore, the compound's potential in targeted drug delivery systems has been investigated. A 2024 report in Advanced Drug Delivery Reviews highlighted its incorporation into nanocarriers for site-specific drug release. The boronic acid group's pH-dependent reactivity enables controlled drug release in acidic tumor microenvironments, enhancing therapeutic efficacy while minimizing off-target effects. This innovative approach holds promise for improving cancer treatment outcomes.

Despite these advancements, challenges remain in optimizing the stability and bioavailability of Benzothiophene-5-boronic acid-derived compounds. Recent computational studies, leveraging molecular dynamics simulations, have provided insights into structural modifications that could enhance these properties. For example, a 2023 study in the Journal of Chemical Information and Modeling proposed fluorination strategies to improve metabolic stability without compromising binding affinity.

In conclusion, Benzothiophene-5-boronic acid (CAS: 845872-49-3) continues to be a molecule of significant interest in chemical biology and pharmaceutical research. Its multifaceted applications—from synthetic chemistry to targeted therapeutics—underscore its importance in advancing drug discovery and development. Future research directions may focus on expanding its utility in novel therapeutic modalities and refining its physicochemical properties for enhanced clinical translation.

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Amadis Chemical Company Limited
(CAS:845872-49-3)Benzothiophene-5-boronic acid
A897803
Purity:99%/99%
Quantity:1g/5g
Price ($):152.0/533.0
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